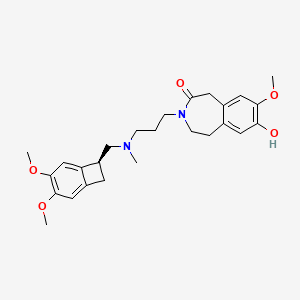
7-Demethyl Ivabradine
描述
7-Demethyl Ivabradine: is a derivative of Ivabradine, a medication primarily used for the symptomatic treatment of chronic stable angina pectoris and heart failure. Ivabradine works by selectively inhibiting the “funny” current (If) in the sinoatrial node, thereby reducing the heart rate without affecting myocardial contractility or vascular tone . This compound is an important metabolite of Ivabradine and is often used in analytical and pharmacokinetic studies to understand the drug’s behavior in the body .
作用机制
Target of Action
7-Demethyl Ivabradine, also known as O-Desmethyl Ivabradine, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The sinoatrial node is unique in that its cells have an innate ability to generate a cyclical change in their resting membrane potential, which drives it toward the threshold needed for spontaneous depolarization .
Mode of Action
This compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion . This results in a lower heart rate and thus more blood to flow to the myocardium . It operates by a mechanism different from that of beta blockers and calcium channel blockers, two commonly prescribed antianginal classes of cardiac drugs .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been shown to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function . Additionally, it has been found to have cardioprotective effects against myocardial infarction, mediated by reduction in the levels of pro-inflammatory cytokines, enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway .
Result of Action
The primary result of this compound’s action is a reduction in heart rate . This leads to more blood flow to the myocardium, reducing the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .
生化分析
Biochemical Properties
7-Demethyl Ivabradine interacts with various enzymes and proteins. It is a derivative of Ivabradine, which is known to inhibit the funny current (If) responsible for determining heart rate in the sinoatrial node . This interaction with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel results in a reduction in heart rate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a derivative of Ivabradine, it is associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HCN channel. Ivabradine specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement which leads to slowing of the heart rate through reduction in the slope of the depolarization phase of the action potential .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Ivabradine, from which this compound is derived, has been shown to have a positive impact on left ventricular volumes and ejection fraction over time . It also has a favorable effect on left ventricular remodeling in animal models by decreasing cardiomyocyte hypertrophy and interstitial fibrosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Ivabradine has been shown to improve left ventricular reverse remodeling, quality of life, and exercise capacity in heart failure patients with reduced ejection fraction .
Metabolic Pathways
This compound is involved in various metabolic pathways. Ivabradine, from which this compound is derived, has been shown to prevent the progression from coxsackievirus-induced myocarditis to dilated cardiomyopathy through inhibition of the p38 MAPK pathway, downregulation of inflammatory responses, and reduction of collagen expression .
Transport and Distribution
Ivabradine, from which this compound is derived, is known to be transported and distributed within cells via its interaction with the HCN channel .
Subcellular Localization
Ivabradine, from which this compound is derived, is known to localize in the sinoatrial node where it interacts with the HCN channel .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Demethyl Ivabradine typically involves the demethylation of Ivabradine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification through chromatography, and crystallization to obtain the final product .
化学反应分析
Types of Reactions: 7-Demethyl Ivabradine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or substituted amines.
科学研究应用
Chemistry: 7-Demethyl Ivabradine is used as a reference standard in analytical chemistry to ensure the quality and safety of pharmaceutical products. It is also employed in the development and validation of analytical methods .
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Ivabradine. It helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
Medicine: In medical research, this compound is used to investigate the therapeutic effects and potential side effects of Ivabradine. It is also used in clinical trials to evaluate the efficacy and safety of the drug in different patient populations .
Industry: In the pharmaceutical industry, this compound is used in the formulation and quality control of Ivabradine-based medications. It ensures that the final product meets the required standards for safety and efficacy .
相似化合物的比较
Ivabradine: The parent compound, used for heart rate reduction.
Metoprolol: A beta-blocker used for treating high blood pressure and angina.
Amlodipine: A calcium channel blocker used for treating high blood pressure and angina.
Uniqueness: 7-Demethyl Ivabradine is unique in its selective inhibition of the If current, which allows for heart rate reduction without the negative inotropic effects seen with beta-blockers and calcium channel blockers. This makes it a valuable compound for patients who cannot tolerate these other medications .
属性
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-8-hydroxy-7-methoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-11-22(29)23(31-2)12-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMUBWFMPCQUGQ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)CC3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747566 | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304462-60-0 | |
| Record name | 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7-hydroxy-8-methoxy-2H-3-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304462-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Demethyl ivabradine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEMETHYL IVABRADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LV42424FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


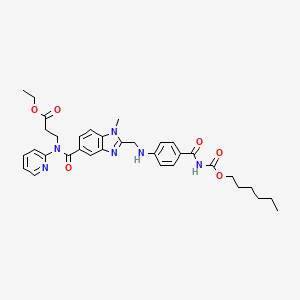

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
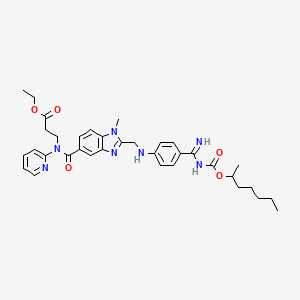
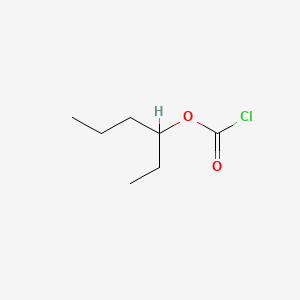
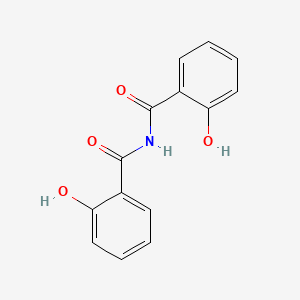
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)
